(3-Aminopropyl)urea hydrochloride
CAS No.: 1394040-21-1
Cat. No.: VC8459895
Molecular Formula: C4H12ClN3O
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394040-21-1 |
|---|---|
| Molecular Formula | C4H12ClN3O |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | 3-aminopropylurea;hydrochloride |
| Standard InChI | InChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H |
| Standard InChI Key | SBKXMLSHABYAAW-UHFFFAOYSA-N |
| SMILES | C(CN)CNC(=O)N.Cl |
| Canonical SMILES | C(CN)CNC(=O)N.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
(3-Aminopropyl)urea hydrochloride, systematically named 3-aminopropylurea hydrochloride, is identified by the CAS registry number 1375471-90-1 . Its IUPAC name, 3-amino-N-carbamoylpropanamide hydrochloride, reflects the amine and urea functional groups within the molecule . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 153.61 g/mol | |
| SMILES | C(CN)CNC(=O)N.Cl | |
| InChI Key | MXURTTXZWPAHAH-UHFFFAOYSA-N |
The compound’s structure features a linear carbon chain with a terminal primary amine (-NH) and a urea (-NHCONH) group, protonated as a hydrochloride salt .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 118.09749 | 123.6 |
| [M+Na] | 140.07943 | 130.2 |
| [M-H] | 116.08293 | 123.6 |
These metrics are critical for mass spectrometry applications, aiding in compound identification and quantification .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3-Aminopropyl)urea hydrochloride typically involves the nucleophilic addition of 3-aminopropylamine to urea under acidic conditions, followed by hydrochloride salt formation. A representative reaction is:
Key parameters include:
-
Temperature: 25–60°C
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Catalyst: Hydrochloric acid (HCl)
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Yield: ~70–85% after recrystallization
Purification and Quality Control
Post-synthesis purification employs recrystallization from ethanol-water mixtures, ensuring >95% purity. Analytical techniques such as HPLC and validate structural integrity:
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >50 |
| Ethanol | ~30 |
| DMSO | <5 |
Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.
Thermodynamic and Kinetic Data
-
Melting Point: 192–195°C (decomposes)
Applications in Scientific Research
Organic Synthesis
The primary amine and urea groups make this compound a versatile intermediate:
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Peptide Mimetics: Serves as a spacer in dendrimer synthesis.
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Crosslinking Agent: Facilitates polymer network formation in hydrogels.
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